

# Iberitoxin TFA solubility in DMSO and aqueous buffers

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## Compound of Interest

Compound Name: Iberitoxin TFA

Cat. No.: B12103612

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## Application Notes and Protocols: Iberitoxin TFA

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Iberitoxin (IbTX), a 37-amino acid peptide toxin originally isolated from the venom of the scorpion *Buthus tamulus*, is a highly potent and selective blocker of the large-conductance calcium-activated potassium (BK or KCa1.1) channels.<sup>[1][2][3][4]</sup> Its high affinity and specificity make it an invaluable tool for the physiological and pharmacological study of these channels, which are implicated in numerous physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. This document provides detailed information on the solubility of Iberitoxin trifluoroacetate (TFA) salt in dimethyl sulfoxide (DMSO) and various aqueous buffers, along with protocols for its reconstitution, use, and storage.

### Data Presentation: Solubility of Iberitoxin TFA

Quantitative data from various sources regarding the solubility of **Iberitoxin TFA** are summarized in the table below. It is important to note that as a peptide, the TFA salt form of Iberitoxin can influence its solubility characteristics. While general guidelines for peptide

solubility often suggest the use of organic solvents for hydrophobic peptides, specific testing for Iberiotoxin indicates a clear preference for aqueous solvents.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Solvent	Reported Solubility	Source(s)	Notes
Water	100 mg/mL	<a href="#">[1]</a>	
Water	Soluble to 0.70 mg/mL		
Water or Saline Buffer	Maximum recommendation of 5 mg/mL	<a href="#">[3]</a>	
DMSO	Insoluble	<a href="#">[1]</a> <a href="#">[8]</a>	One source suggests that moisture-absorbing DMSO can further reduce solubility and recommends using fresh DMSO, though still indicating insolubility. <a href="#">[1]</a>
Ethanol	Insoluble	<a href="#">[1]</a>	

Note: Discrepancies in reported aqueous solubility may arise from differences in the specific formulation of the lyophilized powder, purity, and the presence of other excipients. It is always recommended to perform a small-scale solubility test with a portion of the product before preparing a bulk stock solution.

## Experimental Protocols

### Protocol 1: Reconstitution of Lyophilized Iberiotoxin TFA

This protocol outlines the steps for reconstituting lyophilized **Iberiotoxin TFA** to create a stock solution.

Materials:

- Lyophilized **Iberiotoxin TFA** vial
- Sterile, deionized water or a suitable sterile aqueous buffer (e.g., PBS, HEPES-buffered saline)
- Low-protein-binding microcentrifuge tubes
- Calibrated micropipettes and sterile tips

#### Procedure:

- **Centrifugation:** Before opening the vial, briefly centrifuge it at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[8]
- **Solvent Addition:** Carefully open the vial and add the desired volume of sterile, deionized water or aqueous buffer to achieve the target stock concentration (e.g., 10  $\mu$ M).[8]
- **Dissolution:** Gently pipette the solution up and down several times to ensure the peptide is completely dissolved.[8] Avoid vigorous vortexing, as this can cause aggregation or damage to the peptide structure.[8] If complete dissolution is not achieved, sonication may be attempted cautiously.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.[1][8]
- **Storage of Stock Solutions:**
  - For long-term storage (up to 1 year), store the aliquots at -80°C.[1]
  - For shorter-term storage (up to 1 month), -20°C is acceptable.[1]
  - For immediate use, the stock solution can be kept on ice.[8]

## Protocol 2: Application of Iberiotoxin in a Whole-Cell Patch-Clamp Electrophysiology Experiment

This protocol provides a general workflow for applying Iberitoxin to block BK channels in a whole-cell patch-clamp recording configuration.

Materials:

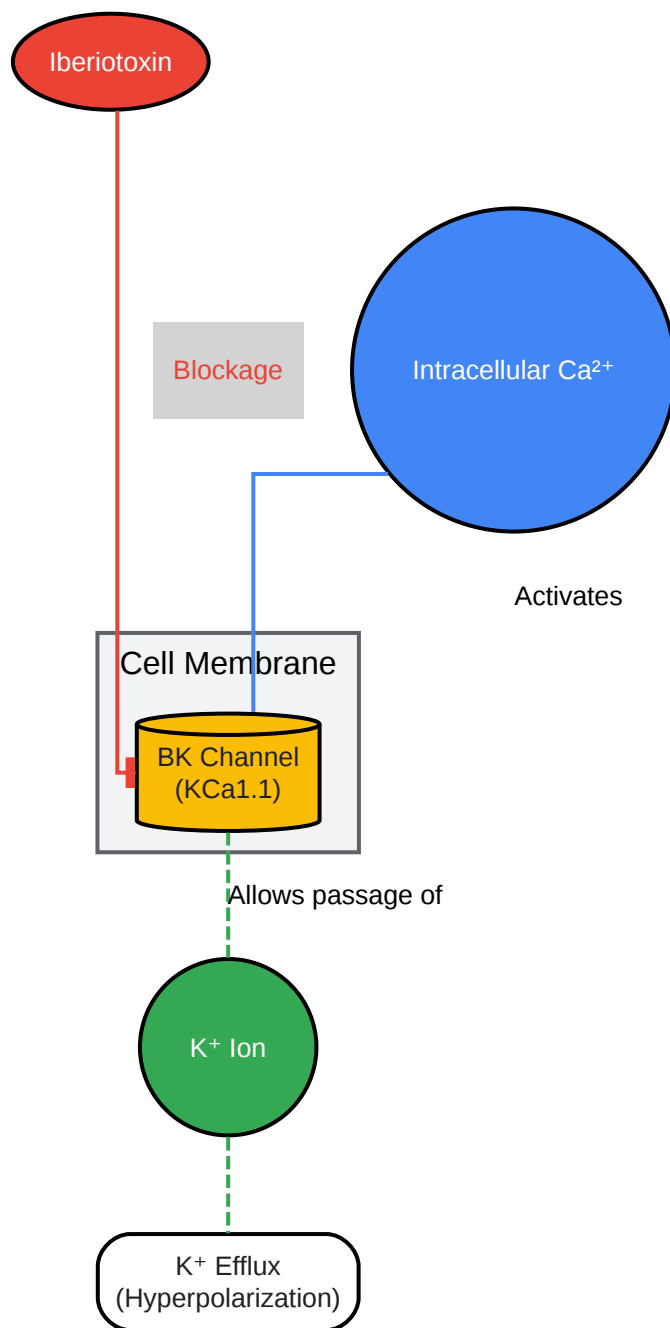
- **Iberitoxin TFA** stock solution (prepared as in Protocol 1)
- Extracellular (bath) solution
- Intracellular (pipette) solution
- Patch-clamp electrophysiology setup
- Perfusion system

Procedure:

- **Establish a Stable Recording:** Obtain a stable gigaohm seal on the cell of interest and establish a whole-cell recording configuration.
- **Record Baseline Currents:** Perfuse the cell with the control extracellular solution and record baseline BK channel currents. These currents can be elicited using a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to more depolarized potentials, such as +100 mV).[8]
- **Prepare Working Solution:** Dilute the Iberitoxin stock solution into the extracellular solution to the desired final working concentration (typically in the range of 10-100 nM for a complete block).[8]
- **Apply Iberitoxin:** Switch the perfusion system to the extracellular solution containing Iberitoxin.[8]
- **Monitor the Block:** Continuously monitor the BK channel currents during the application of Iberitoxin. The blocking effect should be observable as a reduction in the outward current.
- **Washout (Optional):** To test the reversibility of the block, switch the perfusion back to the control extracellular solution and monitor for the recovery of the BK channel currents.

## Visualizations

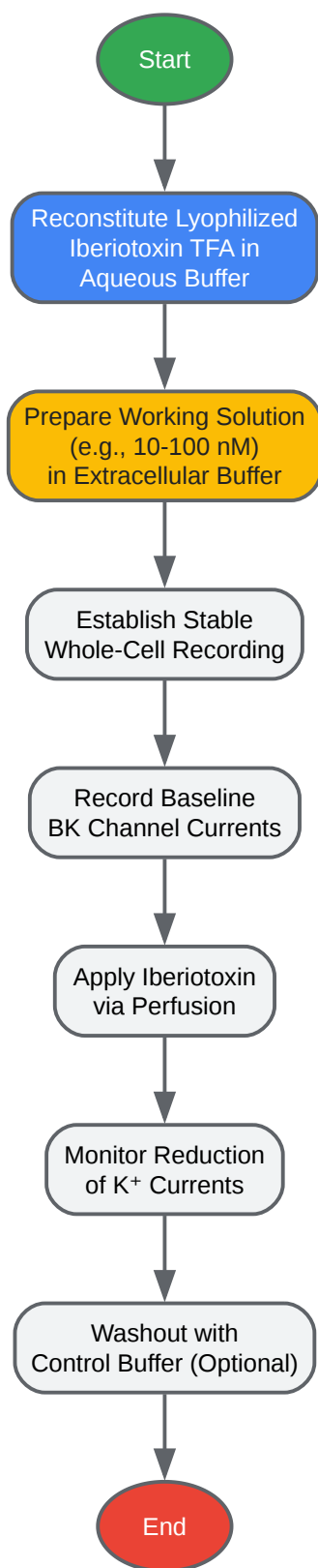
### Signaling Pathway of Iberiotoxin Action



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Caption: Mechanism of Iberiotoxin action on the BK channel.

## Experimental Workflow for Iberiotoxin Application



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Caption: A typical experimental workflow for using Iberitoxin.

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